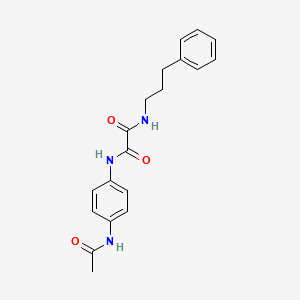

N'-(4-acetamidophenyl)-N-(3-phenylpropyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-N-(3-phenylpropyl)oxamide, commonly known as APPO, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. APPO is a promising compound due to its ability to target specific enzymes and pathways in the body, which makes it a valuable tool in scientific research. In

Scientific Research Applications

Microwave-assisted Synthesis and Biological Assessment

A study by Ghazzali et al. (2012) explored microwave-assisted solid-state synthesis of N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives, characterizing them via IR and NMR. These derivatives exhibited selective antimicrobial activity against Aspergillus niger and Staphylococcus aureus, suggesting potential applications in antimicrobial therapies (Ghazzali et al., 2012).

Intramolecular Oxidative Coupling

Yu et al. (2012) achieved intramolecular oxidative C–O coupling of N-(4-acetamido-phenyl) benzamides under metal-free conditions, producing benzoxazole products in high yields. This methodology could be applied in the synthesis of heterocyclic compounds with potential pharmacological properties (Yu et al., 2012).

Synthesis, Biological Evaluation, and Molecular Dynamics

Khade et al. (2019) synthesized and evaluated N-(3(3-hydroxy-4phenoxyphenyl)-3-oxo-1-phenylpropyl) acetamides against various cancer cell lines. The study highlighted the antiproliferative activity and induction of apoptosis by these compounds, indicating their potential in cancer therapy (Khade et al., 2019).

Enhanced Photoactivity for Pollutant Removal

Research by Tao et al. (2015) on graphene/titanium dioxide nanotubes composite showed enhanced photocatalytic degradation of acetaminophen, suggesting applications in environmental remediation for the removal of pharmaceutical contaminants (Tao et al., 2015).

properties

IUPAC Name |

N'-(4-acetamidophenyl)-N-(3-phenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-14(23)21-16-9-11-17(12-10-16)22-19(25)18(24)20-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,20,24)(H,21,23)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCFHUYYVWCEMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-acetamidophenyl)-N-(3-phenylpropyl)oxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2428107.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methylbenzamide](/img/structure/B2428111.png)

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2428112.png)

![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2428113.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2428115.png)

![7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide](/img/structure/B2428120.png)

![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetonitrile](/img/structure/B2428122.png)

![ethyl 1-(4-chlorophenyl)-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2428127.png)